1-chloro-3-iodoprop-1-ene
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Overview
Description
1-chloro-3-iodoprop-1-ene is an organic compound with the molecular formula C₃H₄ClI. It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-iodoprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of allyl chloride (3-chloroprop-1-ene) with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Electrophilic Addition: Reagents such as hydrogen chloride (HCl) or bromine (Br₂) are used, often in the presence of a solvent like dichloromethane.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
Scientific Research Applications
1-chloro-3-iodoprop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3-iodoprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms allows for selective substitution and addition reactions, enabling the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-chloro-3-iodopropane: Similar in structure but lacks the double bond, leading to different reactivity and applications.
3-iodo-1-propene: Lacks the chlorine atom, resulting in different substitution patterns and reactivity.
1-chloro-2-iodoethane: A shorter chain analogue with different physical and chemical properties.
Uniqueness
1-chloro-3-iodoprop-1-ene is unique due to the presence of both chlorine and iodine atoms on a propene backbone, providing a versatile platform for various chemical transformations. Its ability to undergo selective substitution and addition reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
74327-21-2 |
---|---|
Molecular Formula |
C3H4ClI |
Molecular Weight |
202.4 |
Purity |
90 |
Origin of Product |
United States |
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